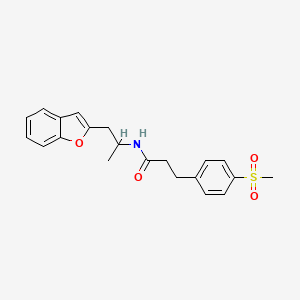

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-15(13-18-14-17-5-3-4-6-20(17)26-18)22-21(23)12-9-16-7-10-19(11-8-16)27(2,24)25/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUGQXFDALGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the introduction of the propan-2-yl group. The final step involves the formation of the propanamide linkage and the introduction of the methylsulfonyl-substituted phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes critical structural features of the target compound and its analogs:

Key Observations:

Substituent Diversity :

- The target compound’s benzofuran group contrasts with thiophene-thiophene (Analog 2), isothiazolidine-dioxide (Analog 3), and trifluoromethylphenyl (Analog 1). Benzofuran’s oxygen atom may enhance hydrogen bonding compared to thiophene’s sulfur, which increases lipophilicity .

- The methylsulfonyl group is conserved in all compounds, suggesting shared electronic effects (e.g., improved metabolic stability and receptor binding ).

Molecular Weight and Polarity: Analog 1 has the highest molecular weight (450.1) due to the trifluoromethyl and sulfonyl groups, which may reduce solubility.

Pharmacological and Physicochemical Properties

Electronic and Steric Effects:

- Benzofuran vs.

- Sulfonyl vs. Sulfonate Groups : Analog 1 features a sulfonyl linker, which may confer greater steric hindrance and rigidity compared to the target compound’s propanamide chain .

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propanamide structure, which is known for its diverse biological properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Research indicates that compounds containing benzofuran derivatives exhibit several mechanisms of action, including:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and fungal strains. The structural modifications in the benzofuran scaffold can enhance their efficacy against these microorganisms .

- Anticancer Activity : Studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide have been reported to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in leukemia cells .

Biological Activity Data

The following table summarizes the biological activities associated with similar benzofuran derivatives:

Case Studies

- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. Compounds with specific substitutions exhibited strong antimycobacterial activity with MIC values as low as 8 μg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain benzofuran derivatives induced apoptosis in K562 leukemia cells through ROS generation and mitochondrial pathway activation. The pro-apoptotic effects were quantified using caspase assays, revealing significant increases in caspase activity after treatment .

- Antifungal Efficacy : Research into antifungal properties showed that specific benzofuran derivatives were effective against strains such as Candida krusei and Aspergillus niger, with MIC values indicating potent antifungal activity comparable to established antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.